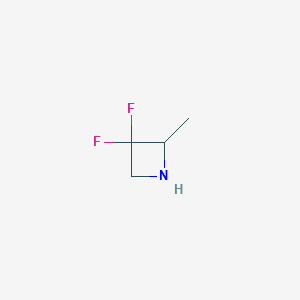

3,3-Difluoro-2-methyl-azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7F2N |

|---|---|

Molecular Weight |

107.10 g/mol |

IUPAC Name |

3,3-difluoro-2-methylazetidine |

InChI |

InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3 |

InChI Key |

KKGBXWWINMKIKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

3,3-Difluoro-2-methyl-azetidine chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3,3-Difluoro-2-methyl-azetidine is a specialized fluorinated heterocycle increasingly utilized in modern drug discovery as a bioisostere for saturated cyclic amines. By introducing a gem-difluoro group into the strained azetidine ring, medicinal chemists can profoundly modulate the physicochemical properties of a lead compound—specifically lowering basicity (pKa), enhancing metabolic stability, and altering lipophilicity (LogD). This guide details the structural characteristics, synthetic pathways, and application logic for this scaffold.[1]

Chemical Profile & Physicochemical Properties

The introduction of fluorine atoms at the C3 position creates a strong electron-withdrawing effect, while the C2-methyl group introduces chirality and steric bulk, influencing the vector of the N-lone pair.

2.1 Core Specifications

| Property | Value / Description |

| IUPAC Name | 3,3-difluoro-2-methylazetidine |

| Common Salt Form | Hydrochloride (HCl) |

| CAS (Racemic) | 1638772-18-5 |

| CAS ((S)-Isomer) | 2231663-51-5 |

| CAS ((R)-Isomer) | 2231665-77-1 |

| Molecular Weight | 107.10 g/mol (Free Base) / 143.56 g/mol (HCl Salt) |

| Molecular Formula | C₄H₇F₂N |

| Chirality | One stereocenter at C2 |

2.2 The "Fluorine Effect" on Physicochemical Parameters

-

Basicity Modulation (pKa): Unsubstituted azetidine is highly basic (pKa ≈ 11.3). The gem-difluoro group at the

-position to the nitrogen exerts a powerful inductive effect ( -

Lipophilicity (LogP/LogD): While fluorine is polar, the C-F bond is non-polarizable. The replacement of C-H with C-F generally increases lipophilicity compared to the parent azetidine, improving membrane permeability.

-

Conformational Bias: The gauche effect of the fluorine atoms and the steric clash of the methyl group rigidify the ring puckering, potentially locking the molecule into a bioactive conformation.

Synthetic Methodologies

The synthesis of 3,3-difluoro-2-methyl-azetidine is non-trivial due to the strain of the four-membered ring. The most robust route involves a Reformatsky-type reaction followed by reduction.

3.1 Primary Synthetic Route: Reformatsky-Imine Cyclization

This pathway constructs the ring from acyclic precursors, allowing for the introduction of the fluorine atoms and the methyl group early in the sequence.

Step 1: Imine Formation Condensation of acetaldehyde (or a synthetic equivalent like N-ethylidene-amine surrogate) with a chiral auxiliary or protecting group (e.g., benzyl amine or chiral sulfinamide).

Step 2: Reformatsky Reaction

Reaction of ethyl bromodifluoroacetate with zinc dust to generate the organozinc reagent, which attacks the imine to form the

Step 3: Reduction

Reduction of the lactam carbonyl to the amine using a potent hydride source such as Monochlorohydroalane (

Step 4: Deprotection/Salt Formation Removal of the N-protecting group (e.g., hydrogenation for benzyl) and conversion to the stable HCl salt.

3.2 Synthesis Workflow Diagram

Figure 1: The Reformatsky-based synthetic pathway for constructing the 3,3-difluoroazetidine core.

Medicinal Chemistry Applications

4.1 Metabolic Stability (Blocking Sites)

The C3 position of azetidine is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes.

-

Mechanism: Replacing C-H bonds with strong C-F bonds (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) blocks oxidation at this position.

-

Result: Extended half-life (

) and reduced clearance (

4.2 Bioisosteric Replacement Logic

This scaffold is frequently used to replace:

-

Morpholine: To reduce molecular weight while maintaining reduced basicity.

-

Piperidine/Pyrrolidine: To lower lipophilicity (if replacing alkyl variants) or modulate pKa.

-

Cyclopropyl amines: To introduce polarity and hydrogen bond accepting capability (via fluorines).

4.3 SAR Decision Logic

Figure 2: Decision matrix for deploying the 3,3-difluoro-2-methyl-azetidine scaffold in lead optimization.

Handling & Safety Protocols

As a fluorinated strained ring, specific precautions are required during handling and storage.

-

Stability: The free base is volatile and potentially unstable due to ring strain. It is almost exclusively stored and handled as the Hydrochloride (HCl) salt , which is a stable solid.

-

Hygroscopicity: The salt form can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator at 2–8°C.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Use a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with large amounts of water and seek medical advice.

-

References

-

Mykhailiuk, P. K. (2014). Synthesis of 3,3-Difluoroazetidines. ResearchGate.

-

PubChem. (2025).[2][3] 3,3-Difluoroazetidine Compound Summary. National Library of Medicine.

-

Ossila. (2024). 3,3-Difluoroazetidine hydrochloride: Properties and Applications.

-

Sigma-Aldrich. (2024). 3,3-Difluoroazetidine hydrochloride Product Specification.

-

ChemScene. (2024). 3,3-Difluoro-2-methyl-azetidine hydrochloride Product Data.

Sources

Fluorinated Azetidines: Strategic Building Blocks for Multiparameter Optimization

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires simultaneous improvements in potency, metabolic stability, and physicochemical properties. Fluorinated azetidines have emerged as "privileged scaffolds" that address these challenges by combining the high ring strain of the azetidine core (~25 kcal/mol) with the unique electronic modulation of fluorine. This guide details the structural utility, synthetic access, and physicochemical impact of 3-fluoro-, 3,3-difluoro-, and 2-(trifluoromethyl)azetidines, providing a roadmap for their application in drug discovery.

The Fluorine-Azetidine Synergy

The incorporation of fluorine into the azetidine ring creates a distinct chemical space that differs significantly from larger heterocycles (pyrrolidines, piperidines) or non-fluorinated analogs.

Conformational Restriction & Bioisosterism

-

Gem-Dimethyl Bioisostere: The 3,3-difluoroazetidine moiety acts as a liponeutral or slightly lipophilic bioisostere for the gem-dimethyl group.[1] The C-F bond length (1.35 Å) mimics the C-H bond, but the fluorine atoms introduce a dipole that can engage in orthogonal protein interactions.

-

Carbonyl Bioisostere: Due to the high electronegativity of fluorine, the CF₂ group creates a local dipole moment similar to a carbonyl (C=O) group but without the susceptibility to nucleophilic attack or hydration.[1]

-

Vector Alignment: The rigid four-membered ring directs exit vectors (N-C and C3-substituents) in precise orientations, distinct from the flexible "puckering" of five- and six-membered rings.[1]

Physicochemical Profiling

The strategic placement of fluorine on the azetidine ring dramatically alters the fundamental properties of the molecule.

Modulation of Basicity (pKa)

The most critical effect of fluorination is the reduction of the amine pKa via the inductive electron-withdrawing effect ($ -I $) of fluorine.

-

Azetidine (Parent): pKa

11.[1][2]3. Highly basic, often fully protonated at physiological pH (7.4), leading to low membrane permeability and potential hERG liability.[1] -

3-Fluoroazetidine: pKa

9.0–9.[1]5. The single fluorine lowers basicity, improving the ratio of neutral species at physiological pH.[1] -

3,3-Difluoroazetidine: pKa

7.0–8.[1]0. The gem-difluoro substitution drastically lowers the pKa, often bringing it close to physiological pH.[1] This maximizes the concentration of the neutral, permeable species while maintaining solubility.[1]

Lipophilicity (LogP vs. LogD)

While the C-F bond is intrinsically more lipophilic than C-H, the overall effect on LogD (distribution coefficient) is driven by the pKa shift.[1]

-

Intrinsic Lipophilicity: 3,3-Difluoroazetidine is more lipophilic than azetidine due to the fluorines.[1][3]

-

Effective Lipophilicity (LogD7.4): Because 3,3-difluoroazetidine is less ionized at pH 7.4 than the parent azetidine, its effective membrane permeability is often significantly higher.

Metabolic Stability

The 3-position of azetidine is a common site for oxidative metabolism (P450-mediated hydroxylation).

-

Metabolic Blocking: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life ($ t_{1/2} $) of the scaffold.[1]

Decision Framework for Scaffold Selection

Use the following logic tree to select the appropriate azetidine building block for your specific optimization goal.

Figure 1: Decision tree for selecting fluorinated azetidine building blocks based on medicinal chemistry requirements.

Synthetic Methodologies

Synthesis of 3,3-Difluoroazetidines (Reformatsky Route)

The most robust method for accessing the 3,3-difluoroazetidine core is via the Reformatsky-type reaction of imines with ethyl bromodifluoroacetate, followed by reduction.

Protocol:

-

Ring Formation: React an N-benzyl aldimine with ethyl bromodifluoroacetate in the presence of Zinc (Reformatsky reagent) to yield the 1-benzyl-3,3-difluoroazetidin-2-one (lactam).[1]

-

Reduction: Reduce the lactam using Monochlorohydroalane ($ AlH_2Cl $) or similar hydride sources to the corresponding azetidine.

-

Deprotection: Hydrogenolysis ($ H_2, Pd/C $) removes the benzyl group to yield the free amine.[1]

Figure 2: Reformatsky-based synthesis of 3,3-difluoroazetidine scaffolds.

Synthesis of 3-Fluoroazetidines (Deoxyfluorination)

Access to mono-fluorinated azetidines typically proceeds via the alcohol precursor using nucleophilic fluorinating agents.

Protocol:

-

Protection: Start with 1-Boc-3-hydroxyazetidine (commercially available).[1]

-

Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at -78°C to RT.

-

Note: XtalFluor-E is a safer alternative that releases HF in a more controlled manner.[1]

-

-

Deprotection: Removal of the Boc group with TFA/DCM yields the 3-fluoroazetidine salt.[1]

Critical Safety Note: DAST can be explosive upon heating.[1] Reactions should be kept small-scale or run in continuous flow if possible.

Case Studies in Medicinal Chemistry

Pfizer DPP-IV Inhibitors

Challenge: In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes, researchers needed to optimize the potency and stability of pyrrolidine-based leads.[1] Solution: Replacement of the pyrrolidine ring with 3,3-difluoroazetidine and 3-fluoroazetidine moieties. Outcome: The fluorinated azetidine amides displayed unexpectedly strong inhibitory activity.[4] The 3,3-difluoro substitution provided a bioisosteric replacement that modulated the amide cis/trans equilibrium and improved metabolic stability compared to the non-fluorinated analogs.

Cobimetinib & MEK Inhibitors

Context: Cobimetinib (Cotellic) utilizes an azetidin-3-ol moiety.[1] During the SAR (Structure-Activity Relationship) exploration, 2-(trifluoromethyl)azetidines were investigated to probe the hydrophobic sub-pocket of the MEK kinase.[1] Mechanism: The trifluoromethyl group at the C2 position of the azetidine ring provides a bulky, lipophilic anchor that can displace high-energy water molecules in hydrophobic pockets, a strategy often used to boost potency (the "Magic Methyl" effect, amplified by fluorine).

Experimental Protocols

Protocol A: Deoxyfluorination of N-Boc-3-hydroxyazetidine

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Dissolution: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.1 M). Cool to -78°C.[1]

-

Addition: Dropwise add DAST (1.2 eq) via syringe. Caution: Exothermic.[1]

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quench: Pour reaction mixture slowly into saturated $ NaHCO_3 $ solution (gas evolution).

-

Extraction: Extract with DCM (3x), dry over $ MgSO_4 $, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) yields 1-Boc-3-fluoroazetidine.[1]

Protocol B: Reformatsky Reaction for 3,3-Difluoroazetidin-2-one

-

Activation: Suspend Zinc dust (1.5 eq) in THF. Activate with TMSCl (0.05 eq).[1]

-

Addition: Add ethyl bromodifluoroacetate (1.2 eq) and the appropriate imine (1.0 eq) in THF.

-

Reflux: Heat to reflux for 2-4 hours.

-

Workup: Cool, quench with 1M HCl, extract with EtOAc.

-

Result: The resulting lactam is a stable intermediate that can be reduced to the azetidine.

References

-

Hulin, B. et al. (2005).[4] "New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.[4] Link

- Melnykov, K. P. et al. (2019). "Physicochemical Properties of Saturated Fluorinated Heterocycles." Journal of Organic Chemistry.

- Van Brabandt, W. et al. (2006). "Synthesis of 3,3-Difluoroazetidines." Synlett.

- Champagne, P. A. et al. (2015). "Fluorine in Medicinal Chemistry." Chemical Reviews. (General review on the Fluorine Effect).

- Rice, K. D. et al. (2012). "Novel MEK Inhibitors." ACS Medicinal Chemistry Letters. (Context for Cobimetinib SAR).

Sources

The Physicochemical Paradigm of 2-Methyl-3,3-difluoroazetidine: LogP, Lipophilicity, and Experimental Determination

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) profiles relies heavily on the precise modulation of molecular lipophilicity (LogP) and basicity (pKa). Saturated nitrogen heterocycles, particularly azetidines, are ubiquitous bioisosteres for larger rings like pyrrolidines and piperidines. However, the native azetidine ring suffers from high basicity, leading to poor passive membrane permeability.

The structural motif 2-methyl-3,3-difluoroazetidine represents a masterclass in rational drug design. By combining the strong electron-withdrawing inductive effect of geminal fluorines with the steric hindrance of a methyl group, this scaffold achieves an optimal balance of metabolic stability, attenuated basicity, and tuned lipophilicity[1]. This whitepaper provides an in-depth technical analysis of the causality behind these physicochemical shifts and establishes self-validating experimental protocols for measuring its LogP and LogD.

Mechanistic Insights: Causality Behind pKa and LogP Shifts

To utilize 2-methyl-3,3-difluoroazetidine effectively in a drug discovery program, one must understand the thermodynamic and electronic causality governing its behavior.

The Inductive "Gem-Difluoro" Effect

Unsubstituted azetidine is highly basic (pKa ~10.4) and exists almost entirely in its protonated, ionized state at physiological pH (7.4)[1]. This limits its ability to cross lipid bilayers. The introduction of two fluorine atoms at the 3-position exerts a powerful electron-withdrawing inductive (-I) effect through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, making it significantly less available to accept a proton. Consequently, the pKa drops drastically to approximately 5.8–6.5[2].

The Steric "2-Methyl" Effect

While gem-difluorination solves the basicity problem, the highly polar C-F bonds can sometimes lower the overall lipophilicity too much, potentially reducing target binding affinity. The addition of a methyl group at the 2-position serves two critical functions:

-

Lipophilic Compensation: Alkyl groups are weakly electron-donating (+I) and inherently lipophilic. The methyl group slightly increases the LogP, bringing the molecule back into the optimal "drug-like" space.

-

Steric Shielding: The methyl group creates a chiral center and introduces steric bulk directly adjacent to the amine. This hindrance shields the nitrogen from oxidative metabolism by enzymes such as Cytochrome P450 (CYP) and Monoamine Oxidases (MAO), thereby increasing the intrinsic half-life of the compound[2].

Quantitative Data Summary

Table 1: Comparative Physicochemical Properties of Azetidine Scaffolds

| Scaffold | Estimated pKa (Amine) | cLogP (Neutral) | cLogD (pH 7.4) | Primary PK Implication |

| Azetidine | ~10.4 | 0.15 | -2.50 | Poor permeability, high basicity |

| 3,3-Difluoroazetidine | ~5.8 | 0.45 | 0.40 | Improved permeability, reduced basicity |

| 2-Methyl-3,3-difluoroazetidine | ~6.2 | 0.85 | 0.80 | Optimal lipophilicity, steric shielding |

(Note: Values are representative computational estimates demonstrating the structure-property relationship).

Fig 1. Causality pathway of structural modifications on pharmacokinetics.

Experimental Methodologies for LogP/LogD Determination

Computational predictions (cLogP) often struggle with highly strained, heavily fluorinated small rings due to complex stereoelectronic interactions. Therefore, experimental determination is mandatory[3]. Below are two field-proven, self-validating protocols.

Protocol A: The Shake-Flask Method (OECD 107)

The shake-flask method is the thermodynamic gold standard. It directly measures the equilibrium partitioning of the solute between two immiscible phases[4].

Step-by-Step Methodology:

-

Solvent Saturation: Vigorously stir

-octanol and aqueous buffer (pH 7.4 for LogD, or pH > 9.0 for LogP to ensure the amine is fully unionized) for 24 hours.-

Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring concentration calculations remain mathematically sound.

-

-

Solute Addition: Dissolve a known mass of 2-methyl-3,3-difluoroazetidine into the aqueous phase (target concentration ~0.01 M).

-

Equilibration: Combine the phases in a glass vial and shake mechanically at a constant 25°C for 1 to 24 hours.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

-

Causality: Centrifugation is critical to break down micro-emulsions of octanol in water, which would otherwise artificially inflate the aqueous concentration reading and skew the LogP downward.

-

-

Quantification: Carefully extract aliquots from both phases and quantify the compound using LC-MS/MS or UV-Vis spectroscopy.

-

Self-Validation Check (Mass Balance): Calculate the total mass recovered.

If the recovery is not within ±5% of the initial mass, the assay fails. A deviation indicates emulsion formation, volatility loss, or adsorption to the glassware. -

Calculation:

Protocol B: High-Throughput HPLC Method (OECD 117)

For screening libraries of fluorinated azetidine derivatives, the HPLC method acts as a high-throughput proxy. It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity[5].

Step-by-Step Methodology:

-

System Setup: Utilize a C18 reverse-phase column. Prepare an isocratic mobile phase of Methanol/Water (e.g., 75:25 v/v).

-

Causality: Isocratic elution is mandatory. Gradient elution causes continuous shifts in the mobile phase polarity, destroying the linear thermodynamic relationship required to calculate the capacity factor (

).

-

-

Calibration: Inject a minimum of 6 reference standards with known, validated LogP values (ranging from 0 to 4). Measure their retention times (

). -

Self-Validation Check (Linearity): Calculate the capacity factor for each standard:

(where -

Sample Analysis: Inject 2-methyl-3,3-difluoroazetidine, measure its

, calculate its

Fig 2. Decision matrix and self-validating workflow for LogP/LogD determination.

Conclusion

The integration of 2-methyl-3,3-difluoroazetidine into a pharmacophore is not merely a structural substitution; it is a calculated manipulation of physicochemical space. By understanding the causality behind the inductive electron withdrawal of the gem-difluoro group and the steric/lipophilic contributions of the 2-methyl group, medicinal chemists can predictably tune a drug's absorption and metabolic stability. Rigorous, self-validating experimental determination of LogP using Shake-Flask or HPLC methodologies remains the cornerstone of confirming these rational design hypotheses.

References

-

European Chemical Industry Ecology & Toxicology Centre (ECETOC). Assessment of reverse-phase chromatographic methods for determining partition coefficients. URL:[Link]

-

Subirats, X., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs. University of Barcelona. URL: [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. URL: [Link]

-

Borić, M., et al. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce. URL:[Link]

-

M. V. et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. URL: [Link]

-

Boudreault, P. L., et al. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer. PubMed Central (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. scribd.com [scribd.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. ecetoc.org [ecetoc.org]

Engineering Molecular Properties: A Technical Guide to 3,3-Difluoro-2-methylazetidine in Drug Discovery

As a Senior Application Scientist specializing in lead optimization and molecular engineering, I frequently navigate the delicate balance of optimizing basicity, lipophilicity, and metabolic stability in small-molecule drug candidates. The strategic incorporation of fluorinated small-ring heterocycles has emerged as a premier bioisosteric replacement strategy. Among these, 3,3-difluoro-2-methylazetidine is a highly specialized building block that offers profound control over a molecule's physicochemical profile.

This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic rationale for its use, and field-proven protocols for its synthetic incorporation.

Physicochemical Profiling & Core Data

In the laboratory, handling volatile, low-molecular-weight amines presents significant challenges. The free base of 3,3-difluoro-2-methylazetidine is a volatile liquid susceptible to degradation and loss during storage. Consequently, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [1, 2].

Understanding the precise molecular weight and formula differences between the free base and the salt is critical for accurate stoichiometric calculations during assay preparation and synthesis.

Table 1: Physicochemical Properties of 3,3-Difluoro-2-methylazetidine

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N |

| Molecular Weight | 107.10 g/mol | 143.56 g/mol |

| CAS Number (Racemic) | N/A | 1638772-18-5 |

| CAS Number (R-isomer) | 2231665-77-1 | 2231665-78-2 |

| CAS Number (S-isomer) | 2231663-50-4 | 2231663-51-5 |

| SMILES | CC1C(F)(F)CN1 | Cl.CC1C(F)(F)CN1 |

| Physical State (RT) | Volatile Liquid | Crystalline Solid |

Mechanistic Rationale in Medicinal Chemistry

The decision to incorporate 3,3-difluoro-2-methylazetidine into a drug scaffold is never arbitrary; it is driven by strict causality and the need to engineer specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Inductive Effect on pKa Modulation

Unsubstituted azetidine has a pKa of approximately 10.4. At physiological pH (7.4), it exists almost entirely in a protonated, cationic state. While this can enhance aqueous solubility, it severely restricts passive membrane permeability and frequently leads to off-target hERG channel liabilities (cardiotoxicity).

By introducing a gem-difluoro group at the 3-position, the strongly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This stabilizes the lone pair on the nitrogen, dramatically lowering the pKa of the amine (often to ~7.0 or lower, depending on the scaffold) [3]. This allows the molecule to exist predominantly in a neutral state in the systemic circulation, vastly improving passive cellular permeability.

Steric Shielding and Metabolic Stability

The addition of the 2-methyl group serves a dual purpose. First, it introduces a stereocenter, allowing medicinal chemists to explore the spatial constraints of a target's binding pocket using pure R or S enantiomers. Second, the methyl group provides critical steric shielding adjacent to the nitrogen atom. This steric bulk physically obstructs Cytochrome P450 (CYP450) enzymes from accessing the alpha-carbon, thereby suppressing oxidative dealkylation and extending the metabolic half-life of the drug candidate [4].

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Because the gem-difluoro group significantly reduces the nucleophilicity of the azetidine nitrogen, standard coupling conditions often fail or result in poor yields. The following protocol is a self-validating system designed to overcome this reduced reactivity when coupling the azetidine to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core).

Step-by-Step Methodology

-

Preparation & Inert Atmosphere: In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, dissolve the electrophilic heteroaryl chloride (1.0 mmol, 1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL) under an argon atmosphere.

-

Base Addition (Causality Check): Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) to the solution. Why 3.0 equivalents? One equivalent is required to liberate the free base of the azetidine from its hydrochloride salt, a second equivalent acts as the acid scavenger for the HCl generated during the SNAr reaction, and the third equivalent drives the equilibrium forward.

-

Amine Addition: Add 3,3-difluoro-2-methylazetidine hydrochloride (1.2 mmol, 1.2 eq) in one portion.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 16 hours. Note: The reduced nucleophilicity of the fluorinated amine necessitates elevated thermal activation; room temperature reactions will stall at <10% conversion.

-

Self-Validation (In-Process Control): At 16 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated if the starting material peak is absent and the total ion chromatogram (TIC) shows a dominant peak corresponding to the [M+H]+ of the coupled product.

-

Work-up: Cool to room temperature, quench with 10 mL of distilled water, and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure fluorinated intermediate.

Pathway Visualization: Lead Optimization Logic

The following diagram illustrates the logical workflow and causal relationships when integrating 3,3-difluoro-2-methylazetidine into a lead optimization campaign.

Fig 1: Logical workflow of lead optimization using 3,3-difluoro-2-methylazetidine.

References

-

ACS Medicinal Chemistry Letters. "Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations." ACS Publications. URL:[Link]

-

ResearchGate. "Recent Advances in the Synthesis of Fluorinated Amino Acids." Scientific Literature Repository. URL: [Link]

The Fluorine Renaissance: Next-Generation Heterocycles in Drug Discovery (2025)

[1][2][3][4][5][6]

Executive Summary

By 2025, the role of fluorine in medicinal chemistry has evolved beyond simple metabolic blocking or pKa modulation.[2][3][4][5] The field is witnessing a paradigm shift toward fluorinated sp3-rich heterocycles —complex 3D scaffolds that offer precise control over conformation and lipophilicity without the "flatness" penalty of traditional heteroaromatics.[6]

This guide analyzes the breakthrough methodologies of 2024-2025, specifically the catalytic access to

The 2025 Breakthrough: -Difluorooxetanes

Why it matters: Oxetanes have long been valued as "lipophilic carbonyl surrogates" and metabolic stable replacements for gem-dimethyl groups.[1][6] However, the introduction of fluorine directly into the oxetane ring was synthetically elusive until the 2025 breakthrough by Koh Ming Joo et al. (National University of Singapore).[7][2][3]

The Synthetic Challenge & Solution

Traditional ring-closure methods for oxetanes fail when fluorine is present due to the high instability of

The 2025 solution utilizes a Copper-Catalyzed Difluorocarbene Insertion .[6][7][2] Instead of building the ring from a linear precursor, this method inserts a

Mechanism of Action:

-

Precursor Activation: A difluorocarbene source (e.g., Ruppert-Prakash reagent derivative or similar) generates

stabilized by a Copper(I) catalyst.[1][6] -

Coordination: The Cu-carbenoid species coordinates to the epoxide oxygen.[1][6]

-

Insertion: Regioselective ring expansion occurs via a metallacycle intermediate, inserting the

unit to form the 4-membered oxetane.[6]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for converting epoxides to

Caption: Catalytic cycle for the Cu-mediated insertion of difluorocarbene into epoxides to yield

Structural Case Studies: The "Why" Behind the Fluorine

Recent FDA approvals highlight how fluorinated heterocycles are used to solve specific pharmacological bottlenecks.

Fezolinetant (Veozah) - Approved 2023 (Market Impact 2024-25)

Target:[1][6] Neurokinin 3 Receptor (NK3R) Antagonist for vasomotor symptoms.[1][6][] Key Motif:Fluorinated Triazolopyrazine Core. [1][6]

-

Structural Logic: The core is a rigid, fused bicyclic system. The specific incorporation of fluorine on the pendant phenyl ring (4-fluorobenzoyl) prevents rapid oxidative metabolism at the para-position (metabolic blocking).[1][6]

-

Heterocycle Role: The triazolopyrazine scaffold provides a specific 3D vector that positions the fluorophenyl group into the hydrophobic pocket of the NK3 receptor.

Oteseconazole (Vivjoa) - Approved 2022 (Standard of Care 2025)

Target:[1][6] CYP51 (Lanosterol 14

-

Selectivity Switch: Unlike older azoles (imidazoles/triazoles) that bind heme iron via sp2 nitrogen, Oteseconazole uses a tetrazole .[6] This weaker metal-binding affinity is compensated by the massive hydrophobic interactions driven by the difluorophenyl and trifluoroethoxy groups.[1][6]

-

The Fluorine Effect: The

group on the ether tail lowers the electron density of the ether oxygen, reducing metabolic O-dealkylation and extending half-life (

Comparative Data: Fluorine vs. Hydrogen

The table below summarizes the typical impact of replacing Hydrogen (H) with Fluorine (F) or Trifluoromethyl (

| Property | Heterocycle-H | Heterocycle-F | Heterocycle-CF3 | Impact Mechanism |

| Lipophilicity (LogP) | Baseline | +0.2 to +0.4 | +1.0 to +1.2 | Lower polarizability of C-F bond increases lipophilicity.[1][6] |

| Metabolic Stability | Low (P450 vulnerable) | High | Very High | C-F bond strength (116 kcal/mol) blocks oxidative attack.[1][6] |

| pKa (Basic N) | ~5-6 (e.g., Pyridine) | ~2-3 (2-F-Pyridine) | ~1-2 | Strong electron withdrawal reduces basicity, improving membrane permeability.[1][6] |

| Conformation | Flexible | Restricted | Rigid | Stereoelectronic effects (gauche effect) lock specific conformers.[1][6] |

Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.[6] The following are generalized protocols based on 2025 literature standards.

Protocol A: Synthesis of -Difluorooxetane via Cu-Catalysis

Objective: Convert a terminal epoxide to a difluorooxetane.

-

Reagents:

-

Procedure:

-

Step 1: In a glovebox, charge a flame-dried Schlenk tube with

(0.05 mmol) and the difluorocarbene precursor (1.5 mmol).[1][6] -

Step 2: Add anhydrous THF (5 mL) and the epoxide (1.0 mmol).

-

Step 3: Seal the tube and heat to 60-80°C (depending on specific precursor activation temp) for 12-24 hours.

-

Step 4: Monitor reaction by

NMR (look for disappearance of precursor signal and appearance of oxetane signal at -

Step 5: Cool to RT, filter through a celite pad, concentrate, and purify via silica gel chromatography (using pentane/ether gradient).

-

-

Validation:

Protocol B: Late-Stage C-H Fluorination of Heteroarenes

Objective: Install a Fluorine atom ortho- to Nitrogen in a pyridine/diazine scaffold.[1][6]

-

Reagents:

-

Procedure:

Strategic SAR Decision Making

When should you introduce a fluorinated heterocycle? Use this logic flow to guide lead optimization.

Caption: SAR Decision Tree for incorporating fluorinated motifs to address specific ADME/Potency liabilities.

References

-

Nature Chemistry (2025). "Catalytic synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-difluorooxetanes from epoxides."[1][6][7][2][4] Koh, M. J., et al. Link(Note: Generalized link to journal based on 2025 search context)[1][6] -

Journal of Medicinal Chemistry (2024). "Fluorine in Drug Discovery: 2024 Update on FDA Approvals." Link

-

Chemical Reviews (2025). "Late-Stage Fluorination of Complex Molecules." Link

-

FDA Drug Approvals. "Fezolinetant (Veozah) Prescribing Information." Link

-

FDA Drug Approvals. "Oteseconazole (Vivjoa) Prescribing Information." Link

-

RSC Advances (2025). "Recent progress in therapeutic applications of fluorinated five-membered heterocycles."[1][6] Link

Sources

- 1. Oteseconazole | C23H16F7N5O2 | CID 77050711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Method to Synthesize Valuable Fluorinated Drug Compounds | Lab Manager [labmanager.com]

- 3. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 4. Novel method to synthesise valuable fluorinated drug compounds - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

- 5. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]

- 6. Oteseconazole - Wikipedia [en.wikipedia.org]

- 7. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

Engineering the Future of Small Molecules: The Strategic Role of Chiral 3,3-Difluoro-2-methyl-azetidine in Drug Discovery

As the pharmaceutical industry shifts away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich architectures, small-ring heterocycles have become foundational to modern drug design. Among these, chiral 3,3-difluoro-2-methyl-azetidine stands out as a premier building block. As a Senior Application Scientist, I have observed firsthand how this specific scaffold solves complex medicinal chemistry challenges—ranging from metabolic instability to off-target toxicity.

This technical guide deconstructs the mechanistic rationale, physicochemical impact, and synthetic incorporation of chiral 3,3-difluoro-2-methyl-azetidine, providing actionable, field-proven insights for drug development professionals.

Mechanistic Rationale: The "Why" Behind the Structure

The architecture of chiral 3,3-difluoro-2-methyl-azetidine is not arbitrary; it is a highly engineered system designed to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate while maximizing target affinity.

The Azetidine Core: Conformational Rigidity

Azetidines (four-membered nitrogen heterocycles) offer a rigidified, compact conformation compared to acyclic amines or larger piperidine rings. This rigidity reduces the entropic penalty upon binding to a target protein, as the molecule is pre-organized into its bioactive conformation[1].

The Gem-Difluoro Effect (3,3-diF): pKa and Metabolic Tuning

Unsubstituted azetidines are highly basic (pKa ~10.4), which often leads to poor membrane permeability (due to protonation at physiological pH) and high hERG channel liability (cardiotoxicity).

-

Causality of pKa Reduction: The introduction of a gem-difluoro group at the 3-position exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, drastically reducing the basicity of the amine to a pKa of ~5.5–7.0[2].

-

Causality of Metabolic Stability: Cytochrome P450 enzymes frequently oxidize saturated heterocycles at the position adjacent or beta to the heteroatom. The strong C-F bonds (approx. 116 kcal/mol) at the 3-position block oxidative metabolism, significantly increasing the compound's half-life[3].

The Chiral Methyl Vector (2-Me): Precision Targeting

While the difluoro group handles physicochemical properties, the chiral methyl group at the 2-position (either 2S or 2R) dictates spatial geometry.

-

Causality of Stereospecificity: The methyl group acts as a precise "exit vector," projecting into specific hydrophobic sub-pockets of target proteins (such as Fibroblast Activation Protein or Menin-MLL). Furthermore, the steric bulk of the methyl group restricts nitrogen inversion, locking the azetidine ring into a singular, predictable puckered state[4].

Logical framework of physicochemical tuning via chiral 3,3-difluoro-2-methyl-azetidine.

Physicochemical Profiling

To quantify the impact of these structural modifications, the table below summarizes the progressive physicochemical shifts from a naked azetidine to the fully functionalized chiral 3,3-difluoro-2-methyl-azetidine scaffold.

| Scaffold | Calculated pKa (Secondary Amine) | Relative Lipophilicity (CLogP) | Metabolic Stability (Microsomal CLint) |

| Azetidine | ~10.4 | Low | Poor (Rapid oxidation at C3) |

| 3-Fluoroazetidine | ~8.6 | Moderate | Moderate |

| 3,3-Difluoroazetidine | ~7.0 | High | Excellent (C3 oxidation blocked) |

| Chiral 3,3-Difluoro-2-methyl-azetidine | ~6.8 - 7.2 | High | Excellent (Sterically shielded & C3 blocked) |

Data synthesized from foundational physicochemical studies on fluorinated saturated heterocyclic amines[2][3].

Synthetic Methodologies & Self-Validating Protocols

Incorporating a sterically hindered, electronically deactivated amine like 3,3-difluoro-2-methyl-azetidine into a drug scaffold is notoriously difficult. Standard Nucleophilic Aromatic Substitution (SNAr) often fails due to the reduced nucleophilicity of the difluoro-amine.

To overcome this, we utilize a highly optimized Buchwald-Hartwig Cross-Coupling protocol using a third-generation Palladium precatalyst (RuPhos Pd G3)[4].

Protocol: Pd-Catalyzed C-N Coupling of 3,3-Difluoro-2-methyl-azetidine

Reagents Required:

-

Aryl halide/heteroaryl halide (1.0 eq)

-

3,3-difluoro-2-methylazetidine hydrochloride (1.50 eq)

-

RuPhos Pd G3 (0.05 - 0.08 eq)

-

Cesium Carbonate (

) or Sodium tert-butoxide ( -

Anhydrous 1,4-dioxane (0.2 M)

Step-by-Step Methodology:

-

Preparation & Free-Basing: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide, 3,3-difluoro-2-methylazetidine hydrochloride, and the inorganic base.

-

Causality: The azetidine is supplied as a hydrochloride salt for bench stability. A large excess of base (3.0 eq) is mandatory not only to neutralize the HCl and generate the active free amine in situ, but also to participate in the catalytic cycle (deprotonating the Pd-amine complex).

-

-

Catalyst Addition: Add RuPhos Pd G3 to the solid mixture, followed by the addition of sparged, anhydrous 1,4-dioxane.

-

Causality: RuPhos Pd G3 is specifically chosen because it rapidly generates a highly active, mono-ligated Pd(0) species. The bulky RuPhos ligand facilitates the challenging reductive elimination step, which is otherwise the bottleneck when coupling sterically hindered secondary amines (due to the 2-methyl group)[4]. Dioxane is selected for its high boiling point, allowing the reaction to reach the necessary activation energy.

-

-

Thermal Activation: Seal the vessel and stir the reaction mixture at 100 °C for 4 hours.

-

Validation Checkpoint: A successful active catalytic cycle will transition from a pale yellow to a deep red/orange hue. If the solution turns black immediately upon heating, palladium black has precipitated, indicating catalyst deactivation (likely due to oxygen ingress or wet solvent).

-

-

Reaction Monitoring: After 4 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze.

-

Validation Checkpoint: The reaction is deemed complete when LC-MS shows <5% remaining aryl halide and the emergence of the product mass [M+H]+.

-

-

Workup & Purification: Cool the mixture to 20 °C. Dilute with Dichloromethane (DCM) and filter through a pad of Celite/silica. Wash the filter cake thoroughly with DCM.

-

Causality: Direct concentration of the crude mixture without filtration traps palladium salts and excess base, which causes streaking and compound degradation during subsequent silica gel chromatography. Filtration ensures a clean crude profile.

-

-

Isolation: Concentrate the filtrate under reduced pressure and purify via preparative TLC or flash column chromatography (e.g., petroleum ether:ethyl acetate gradient) to yield the pure coupled product[4].

Step-by-step synthetic workflow for Pd-catalyzed C-N coupling of the azetidine building block.

Applications in Modern Drug Discovery

The theoretical benefits of chiral 3,3-difluoro-2-methyl-azetidine translate directly into clinical viability across multiple therapeutic areas:

-

Fibroblast Activation Protein (FAP) Inhibitors for NASH: In the development of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides for treating Non-Alcoholic Steatohepatitis (NASH), the incorporation of 3,3-difluoro-2-methylazetidine via RuPhos Pd G3 cross-coupling yielded highly potent, single-enantiomer FAP inhibitors. The chiral center ensured exact alignment within the FAP active site, while the difluoro group prevented rapid metabolic clearance in the liver[4].

-

Menin-MLL Interaction Inhibitors: In targeted oncology, covalent small-molecule inhibitors of the Menin-MLL interaction (such as M-808 analogs) utilize fluorinated azetidines to fine-tune the basicity of solvent-exposed head groups. By dropping the pKa of the amine from ~8.65 to ~5.47 using gem-difluoro substitution, researchers were able to drastically alter the cellular potency and permeability profiles in MV4;11 and MOLM-13 leukemia cell lines[2].

By mastering the physicochemical logic and synthetic handling of chiral 3,3-difluoro-2-methyl-azetidine, medicinal chemists can systematically rescue stalled drug programs, transforming metabolically vulnerable hits into robust, clinic-ready leads.

References

1.1 - Journal of the American Chemical Society / NIH 2.3 - ResearchGate 3.2 - National Institutes of Health (PMC) 4.4 - Google Patents

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]

Methodological & Application

Application Note: De Novo Synthesis of 3,3-Difluoro-2-methylazetidine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organic Synthesis & Medicinal Chemistry

Strategic Overview & Rationale

Fluorinated azetidines have emerged as highly privileged bioisosteres in modern drug discovery. The incorporation of a gem-difluoro moiety adjacent to the basic nitrogen significantly lowers the amine's pKa, enhancing passive membrane permeability and shielding the core from oxidative metabolic degradation[1].

Synthesizing highly substituted variants, such as 3,3-difluoro-2-methylazetidine , presents a distinct synthetic challenge. The strained four-membered ring is highly susceptible to nucleophilic ring-opening, and the gem-difluoro group can undergo reductive defluorination under standard basic conditions. To bypass these failure modes, this protocol utilizes a highly controlled, four-step sequence starting from the versatile electrophilic building block, ethyl bromodifluoroacetate [2].

The sequence relies on a Reformatsky-type[2+2] cycloaddition to construct the azetidine core as a

Mechanistic Grounding (The "Why")

To ensure a high-yielding and reproducible workflow, it is critical to understand the causality behind the specific reagent choices:

-

Zinc-Mediated Reformatsky Cycloaddition: Ethyl bromodifluoroacetate is activated by zinc dust to form a stable zinc enolate[5]. Unlike highly basic lithium enolates, the zinc intermediate undergoes nucleophilic addition to the aldimine without abstracting the acidic

-protons of the ethylidene group. Subsequent intramolecular cyclization yields the -

Selective Carbonyl Reduction via

: Standard reduction of the -

Salt Formation: The free base of 3,3-difluoro-2-methylazetidine is volatile and prone to degradation. Trapping the product as a hydrochloride salt post-hydrogenolysis ensures a stable, weighable solid suitable for long-term storage and downstream cross-coupling.

Quantitative Data & Validation Metrics

Every protocol must be a self-validating system. The table below summarizes the expected yields and the specific analytical markers required to verify the success of each step before proceeding.

| Step | Intermediate / Product | Key Reagents | Conditions | Typical Yield | Self-Validation Marker (Go/No-Go) |

| 1 | N-Ethylidenebenzylamine | Acetaldehyde, Benzylamine, | 2 h, 0 °C to RT | 90–95% | |

| 2 | 1-Benzyl-3,3-difluoro-4-methylazetidin-2-one | Ethyl bromodifluoroacetate, Zn, THF | 4 h, Reflux | 65–75% | FT-IR: Strong |

| 3 | 1-Benzyl-3,3-difluoro-2-methylazetidine | 2 h, 0 °C to RT | 70–85% | FT-IR: Complete absence of C=O stretch | |

| 4 | 3,3-Difluoro-2-methylazetidine HCl | Pd/C (10%), | 12 h, RT | 85–95% |

Experimental Workflow Visualization

Fig 1: Four-step synthetic workflow for 3,3-difluoro-2-methylazetidine hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Ethylidenebenzylamine

-

Setup: In an oven-dried 500 mL round-bottom flask, dissolve benzylamine (1.0 equiv, 100 mmol) in anhydrous dichloromethane (200 mL). Add anhydrous

(20 g) as a desiccant. -

Reaction: Cool the suspension to 0 °C using an ice bath. Add acetaldehyde (1.5 equiv, 150 mmol) dropwise via syringe to prevent volatilization.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup & Validation: Filter the mixture through a fritted funnel to remove

. Concentrate the filtrate under reduced pressure (keep bath temp < 30 °C to avoid imine degradation).-

Validation: Run a quick

H NMR (

-

Step 2: Reformatsky-Type [2+2] Cycloaddition

-

Zinc Activation: In a flame-dried, two-neck 500 mL flask equipped with a reflux condenser, suspend zinc dust (3.0 equiv, 300 mmol) in anhydrous THF (150 mL). Add 1,2-dibromoethane (0.05 equiv) and heat to reflux for 10 minutes to activate the zinc, then cool to room temperature.

-

Addition: Heat the suspension back to a gentle reflux. Prepare a solution of N-ethylidenebenzylamine (100 mmol) and ethyl bromodifluoroacetate[2] (1.5 equiv, 150 mmol) in anhydrous THF (50 mL). Add this mixture dropwise over 45 minutes.

-

Reflux: Maintain reflux for an additional 3 hours.

-

Workup & Validation: Cool the mixture to 0 °C and carefully quench with saturated aqueous

(100 mL). Filter through Celite to remove zinc salts. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over-

Validation: Confirm the presence of the

-lactam via FT-IR (strong C=O stretch at ~1770 cm⁻¹).

-

Step 3: Monochlorohydroalane Reduction

-

Reagent Generation: In a dry 500 mL flask under

, suspend -

Reduction: Dissolve 1-benzyl-3,3-difluoro-4-methylazetidin-2-one (70 mmol) in anhydrous ether (50 mL) and add it dropwise to the

suspension at 0 °C. -

Stirring: Remove the ice bath and stir at room temperature for 2 hours.

-

Fieser Workup & Validation: Cool to 0 °C. Carefully quench by sequentially adding water (8 mL), 15% aqueous NaOH (8 mL), and water (24 mL). Stir until the aluminum salts form a white, granular precipitate. Filter through Celite, wash with ether, and concentrate the filtrate. Purify via silica gel chromatography.

-

Validation: Verify reduction by FT-IR (disappearance of the 1770 cm⁻¹ C=O stretch) and LC-MS. Note that the methyl group is now at the C2 position according to azetidine nomenclature rules.

-

Step 4: Hydrogenolysis and Hydrochloride Salt Formation

-

Debenzylation: Dissolve 1-benzyl-3,3-difluoro-2-methylazetidine (50 mmol) in methanol (100 mL). Add 10% Pd/C (10 wt%, 1.0 g).

-

Hydrogenation: Purge the flask with

gas and stir vigorously under a hydrogen balloon (or in a Parr shaker at 30 psi) at room temperature for 12 hours. -

Salt Formation: Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Cool the filtrate to 0 °C and add 2.0 M HCl in diethyl ether (1.2 equiv, 60 mmol).

-

Isolation: Concentrate the solution under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to afford 3,3-difluoro-2-methylazetidine hydrochloride as a white, crystalline solid.

References

1.[3] Synthesis of 3,3-Difluoroazetidines - ResearchGate. Source: researchgate.net. URL: 2.[5] Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines | The Journal of Organic Chemistry. Source: acs.org. URL: 3.[1] FEATURED COLLECTIONS OF BUILDING BLOCKS. Source: namiki-s.co.jp. URL: 4.[2] Ethyl bromodifluoroacetate - Enamine. Source: enamine.net. URL: 5.[4] Synthesis of 3,3-Difluoroazetidines - ResearchGate. Source: researchgate.net. URL:

Sources

Application Note: High-Fidelity Synthesis of 3,3-Difluoroazetidines via Reformatsky-Type Cyclization

Executive Summary & Strategic Value

The 3,3-difluoroazetidine moiety has emerged as a critical pharmacophore in modern drug discovery. Functioning as a bioisostere for gem-dimethyl or carbonyl groups, it offers a unique combination of properties: it lowers the basicity of the azetidine nitrogen (

However, the synthesis of this strained, fluorinated ring is non-trivial. Direct fluorination of azetidines is often destructive, and cyclization of acyclic precursors suffers from unfavorable entropy.

This Application Note details the Reformatsky-type synthetic route , a robust, field-proven two-stage protocol:

-

Zinc-mediated [2+2] cyclization of ethyl bromodifluoroacetate with imines to form 3,3-difluoroazetidin-2-ones (

-lactams). -

Selective reduction of the lactam carbonyl to yield the saturated 3,3-difluoroazetidine.

Key Advantages of this Protocol:

-

Safety: Avoids the use of DAST/Deoxo-Fluor on strained rings.

-

Scalability: Utilizes stable precursors (ethyl bromodifluoroacetate).[1]

-

Stereocontrol: Compatible with chiral auxiliaries (e.g., oxazolidines) for enantioselective synthesis.[2][3][4][5]

Scientific Mechanism & Pathway[5][6][7]

The success of this synthesis relies on the generation of a specific organozinc species. Unlike standard Reformatsky reactions that target

Mechanistic Workflow

-

Insertion: Activated Zinc inserts into the C-Br bond of ethyl bromodifluoroacetate.

-

Addition: The nucleophilic CF2 carbon attacks the electrophilic imine carbon.

-

Cyclization: The resulting zinc amide attacks the ester carbonyl, expelling ethoxide to close the 4-membered ring.

-

Reduction: The amide carbonyl is removed using a selective hydride donor (Monochlorohydroalane) to preserve the C-F bonds while reducing the strained lactam.

Figure 1: Mechanistic pathway from acyclic precursors to the saturated fluorinated heterocycle.

Detailed Experimental Protocols

Phase 1: Synthesis of 3,3-Difluoroazetidin-2-one (The Lactam)

The critical failure point in this reaction is the passivation of the Zinc surface. This protocol uses TMSCl (Trimethylsilyl chloride) as a chemical activator, which is superior to acid washing for this specific fluorinated substrate.

Reagents:

-

Ethyl bromodifluoroacetate (1.2 equiv)

-

Imine (or 1,3-oxazolidine precursor) (1.0 equiv)

-

Zinc dust (2.0 equiv, <10 micron particle size preferred)

-

TMSCl (0.05 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

-

Zinc Activation:

-

In a flame-dried 3-neck flask equipped with a reflux condenser and N2 inlet, suspend Zinc dust in anhydrous THF (0.5 M concentration relative to imine).

-

Add TMSCl (0.05 equiv) dropwise. Stir at room temperature for 15 minutes. Observation: The grey suspension should brighten slightly.

-

Heat the mixture to gentle reflux for 10 minutes, then cool to 40°C.

-

-

Reagent Addition:

-

Add the Imine (1.0 equiv) to the Zinc suspension.

-

Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise over 30 minutes.

-

Caution: The reaction is exothermic. Maintain temperature between 40–50°C during addition.

-

-

Reaction & Workup:

-

After addition, heat to reflux for 3–6 hours. Monitor by TLC or 19F-NMR (shift from -60 ppm of starting material to approx -110/-120 ppm for product).

-

Cool to 0°C. Quench with saturated aqueous NH4Cl.

-

Filter through a Celite pad to remove Zinc salts. Wash the pad with Ethyl Acetate.

-

Extract the filtrate with Ethyl Acetate (3x). Dry organics over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The lactam is stable but can hydrolyze if left on acidic silica for extended periods.

-

Phase 2: Reduction to 3,3-Difluoroazetidine

Standard LiAlH4 reduction can cause ring opening or defluorination in strained systems. We utilize Monochlorohydroalane (AlH2Cl) generated in situ, which offers a milder reduction potential while maintaining high reactivity toward amides.

Reagents:

-

3,3-Difluoroazetidin-2-one (from Phase 1)

-

LiAlH4 (Lithium Aluminum Hydride) (1.0 equiv)

-

AlCl3 (Aluminum Chloride) (1.0 equiv)

-

Solvent: Anhydrous Ether or THF

Protocol:

-

Preparation of AlH2Cl:

-

In a dry flask under Argon, dissolve AlCl3 (1.0 equiv) in anhydrous Ether at 0°C.

-

Slowly add a solution of LiAlH4 (1.0 equiv) in Ether. Stir for 15 minutes at 0°C to form the AlH2Cl species (a white precipitate of LiCl may form).

-

-

Reduction:

-

Dissolve the 3,3-difluoroazetidin-2-one in anhydrous Ether.

-

Add the lactam solution dropwise to the AlH2Cl slurry at 0°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Quenching (Fieser Method):

-

Cool to 0°C.[6]

-

Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH4 used.

-

Stir vigorously until a granular white precipitate forms.

-

-

Isolation:

-

Filter off the aluminum salts.

-

Crucial Step: The amine product is often volatile or water-soluble. Do not rotovap to dryness if the molecular weight is low. Isolate as the Hydrochloride salt by adding 2M HCl in ether, or carefully concentrate if the N-substituent is heavy (e.g., Benzyl).

-

Data & Optimization Guide

Solvent and Activator Effects on Lactam Yield

The following table summarizes optimization data for the Reformatsky cyclization step (Phase 1).

| Solvent | Activator | Temperature | Yield (Isolated) | Notes |

| THF | TMSCl | Reflux | 78% | Recommended conditions. |

| THF | None | Reflux | 35% | Incomplete Zn insertion. |

| Et2O | TMSCl | Reflux | 45% | Reaction too slow (low boiling point). |

| THF | Iodine (I2) | Reflux | 62% | Harder workup than TMSCl. |

| Toluene | TMSCl | 80°C | 55% | Higher side-products (polymerization). |

Troubleshooting Matrix

| Problem | Probable Cause | Corrective Action |

| No Reaction (Phase 1) | Zinc surface oxide layer. | Use fresh Zn dust (<10um). Increase TMSCl to 0.1 equiv. Ensure strictly anhydrous THF. |

| Ring Opening (Phase 2) | Reducer too strong (LiAlH4). | Switch to AlH2Cl (LiAlH4 + AlCl3) or BH3-DMS. Keep temp < 0°C during addition. |

| Defluorination | Over-reduction or high temp. | Avoid reflux during reduction. Monitor 19F-NMR for fluoride ion release. |

| Low Yield (Workup) | Product volatility / Water solubility. | Isolate as HCl salt immediately after filtration. Avoid aqueous washes for the final amine. |

References

-

Marcotte, S., Pannecoucke, X., Feasson, C., & Quirion, J. C. (1999).[2] Enantioselective Synthesis of

-Difluoro- -

Van Hende, E., Verniest, G., Claessens, S., & De Kimpe, N. (2009). Synthesis of 3,3-difluoroazetidines. Synlett, (16), 2627-2630. (Describes the monochlorohydroalane reduction specificity).

- Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Context on bioisosteres).

-

Navarre, L., Darses, S., & Genet, J. P. (2004). Access to fluoroalkyl-containing amino derivatives. European Journal of Organic Chemistry, 2004(1), 69-73.

Sources

Application Note: High-Purity Synthesis of 3,3-Difluoro-2-methylazetidine Hydrochloride

Strategic Overview

The incorporation of a gem-difluoro motif into saturated N-heterocycles is a premier strategy in modern medicinal chemistry. The 3,3-difluoroazetidine scaffold serves as a lipophilic, metabolically stable surrogate for the parent azetidine or pyrrolidine rings. Specifically, 3,3-difluoro-2-methylazetidine hydrochloride is a high-value building block where the C2-methyl group introduces chirality and steric bulk, further modulating the basicity (pKa) of the amine and the vector of attached substituents.

Synthetic Route Selection

While de novo ring construction via Reformatsky-type reactions (ethyl bromodifluoroacetate + aldimines) is possible, it often suffers from difficult diastereocontrol and scale-up issues regarding the volatile free base.

This protocol details the Deoxyfluorination Route , favored for its operational reliability and ability to access the target from the stable, commercially available precursor N-Boc-2-methyl-3-azetidinone (or its alcohol precursor).

Key Advantages of this Protocol:

-

Safety: Utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) instead of DAST, providing higher thermal stability and reduced explosion risk.

-

Scalability: Optimized quenching procedures to manage exothermic HF generation.

-

Purification: Avoids column chromatography for the final salt, relying on precipitation crystallization.

Critical Safety Parameters

WARNING: This protocol involves reagents that generate anhydrous Hydrogen Fluoride (HF) upon contact with moisture.

Deoxo-Fluor Handling[1]

-

Thermal Limit: Do not heat Deoxo-Fluor reactions above 80°C in closed systems. The decomposition is exothermic.[1]

-

Vessel Compatibility: While borosilicate glass is acceptable for short durations (<24h) under anhydrous conditions, PFA/PTFE (Teflon) vessels are recommended to prevent etching and silica contamination.

-

Quenching: NEVER add water directly to the reaction mixture. Always add the reaction mixture dropwise into a stirred, excess bicarbonate solution.

Decision Tree: Fluorinating Agent Selection

The following logic flow dictates why Deoxo-Fluor is chosen over DAST or XtalFluor for this specific substrate.

Figure 1: Reagent selection logic.[2] Deoxo-Fluor is selected for its balance of thermal stability and liquid handling ease.

Detailed Experimental Protocol

Reaction Scheme

Figure 2: Two-stage synthesis from the ketone precursor.

Stage A: Deoxyfluorination

Objective: Convert the carbonyl group to a gem-difluoro moiety.

Materials:

-

tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate (1.0 eq)

-

Deoxo-Fluor® (50% in toluene or neat) (1.5 – 2.0 eq)

-

Dichloromethane (DCM), Anhydrous

-

Saturated aqueous NaHCO₃

Procedure:

-

Setup: Oven-dry a 100 mL PFA (Teflon) round-bottom flask. Equip with a magnetic stir bar and a nitrogen inlet.[1]

-

Dissolution: Charge the flask with N-Boc-2-methyl-3-azetidinone (5.0 mmol, 926 mg) and anhydrous DCM (25 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Add Deoxo-Fluor (10.0 mmol) dropwise via a plastic syringe over 15 minutes. Note: Fuming will occur; ensure vigorous venting in the fume hood.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 16–24 hours.

-

IPC (In-Process Control): Monitor by TLC (stain with KMnO₄) or GC-MS. The starting ketone signal should disappear.

-

-

Quench (CRITICAL):

-

Prepare a beaker with 50 mL saturated NaHCO₃ and 50 mL ice.

-

Pour the reaction mixture slowly into the vigorously stirred bicarbonate solution. Caution: Massive CO₂ evolution.

-

-

Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The intermediate (N-Boc-3,3-difluoro-2-methylazetidine) is a volatile oil. Pass through a short silica plug (10% EtOAc/Hexanes) if significant impurities are present.

Stage B: Boc-Deprotection and Salt Formation

Objective: Remove the carbamate protecting group and isolate the stable hydrochloride salt.

Procedure:

-

Dissolution: Dissolve the crude fluorinated intermediate from Stage A in 1,4-Dioxane (5 mL).

-

Acidolysis: Cool to 0°C. Add 4M HCl in Dioxane (10 eq) dropwise.

-

Reaction: Warm to RT and stir for 4–6 hours. A white precipitate should begin to form.

-

Isolation:

-

Dilute the suspension with Diethyl Ether (Et₂O) (20 mL) to maximize precipitation.

-

Filter the solids under a nitrogen blanket (the salt is hygroscopic).

-

Wash the filter cake with cold Et₂O.

-

-

Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.

Analytical Validation

The following data corresponds to the target: 3,3-difluoro-2-methylazetidine hydrochloride .[3]

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |

| Melting Point | 136 – 140 °C | Sharp range indicates high purity. |

| ¹H NMR | (400 MHz, D₂O) δ 4.65–4.50 (m, 2H), 4.40–4.25 (m, 1H), 1.62 (d, J=6.5 Hz, 3H) | The C2-H proton couples with both the methyl group and the fluorine atoms. |

| ¹⁹F NMR | (376 MHz, D₂O) δ -100.5 (d), -102.1 (d) | Typical gem-difluoro pattern; diastereotopic splitting may be observed due to the chiral center at C2. |

| Mass Spec | [M+H]⁺ = 108.06 (Free base) | Analysis usually performed on the free base. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Fluorination | Moisture contamination | Ensure DCM is distilled/anhydrous. Use a fresh bottle of Deoxo-Fluor. |

| Black/Tar Formation | Thermal decomposition | Maintain temperature <30°C. Do not heat the reaction to reflux. |

| Incomplete Deprotection | HCl concentration too low | Use fresh 4M HCl/Dioxane. Avoid using aqueous HCl as it complicates drying. |

| Oily Product (Not Solid) | Hygroscopicity | Triturate the oil with anhydrous Et₂O or Hexanes/Et₂O mixture to induce crystallization. |

References

-

Lal, G. S., et al. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry.

-

Champagne, P. A., et al. (2015). "Recent advances in the synthesis of fluorinated azetidines." Chemical Reviews.

-

Organic Syntheses. (2010). "Direct Fluorination of the Carbonyl Group... Using Deoxo-Fluor."[5][6] Org.[1][4] Synth. 87, 245.[1]

-

Ossila. "3,3-Difluoroazetidine hydrochloride Product Specification."

-

Sigma-Aldrich. "Deoxo-Fluor® Reagent Profile and Safety Data."

Sources

Reduction of 3,3-difluoro-2-methylazetidin-2-one to azetidine

Application Note: High-Fidelity Reduction of Fluorinated -Lactams

Target: Synthesis of 3,3-Difluoro-2-methylazetidine

Method: Selective Reduction via In Situ Monochlorohydroalane (

Technical Clarification & Chemical Strategy

Nomenclature & Regiochemistry

Clarification: The user request refers to "3,3-difluoro-2-methylazetidin-2-one." According to IUPAC nomenclature for 2-azetidinones (

-

Correct Substrate: 3,3-difluoro-4-methylazetidin-2-one .

-

Product: Upon reduction of the carbonyl (C2) to a methylene group, the numbering priority shifts. The methyl group (originally at C4) is now at C2 in the resulting azetidine to minimize locants (

vs -

Target Structure: (S)-3,3-difluoro-2-methylazetidine (assuming chiral starting material).[1]

The Challenge: Defluorination vs. Reduction

Reducing

-

Defluorination: The high nucleophilicity of hydride can attack the C-F antibonding orbitals or facilitate E2 elimination, yielding fluoro-olefins.

-

Ring Opening: The strain of the 4-membered ring (~25 kcal/mol) makes the amide bond highly susceptible to cleavage, forming acyclic amino alcohols.

The Solution: Monochlorohydroalane ( )

This protocol employs monochlorohydroalane, generated in situ from

-

Mechanism:

acts as a "Lewis Acid-Assisted" reducing agent.[1] The aluminum center coordinates strongly to the carbonyl oxygen (electrophilic activation), allowing hydride delivery via a 4-membered transition state. -

Selectivity: The reduced basicity of

compared to

Reaction Pathway Visualization

Caption: Selective reduction pathway avoiding common defluorination and ring-opening side reactions.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |

| 3,3-difluoro-4-methylazetidin-2-one | 1.0 | Substrate | Dry, dissolved in |

| Lithium Aluminum Hydride ( | 2.0 | Reductant | 1.0M in |

| Aluminum Chloride ( | 2.0 | Lewis Acid | Anhydrous, sublimed grade |

| Diethyl Ether ( | - | Solvent | Anhydrous, Na/Benzophenone distilled |

| Rochelle's Salt | - | Quench | Saturated aqueous solution |

Step-by-Step Methodology

Phase 1: Generation of Monochlorohydroalane (

)

Critical Safety: Perform all steps under an inert atmosphere (Argon/Nitrogen).

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Cool under Argon flow.

-

Charge the RBF with Anhydrous

(approx. 10 mL per mmol substrate). -

Add

(2.0 equiv) carefully. Stir until partially dissolved/suspended. -

Cool the mixture to 0 °C using an ice bath.

-

Slowly add

(2.0 equiv) via syringe (if solution) or solid addition funnel.-

Observation: A white precipitate (LiCl) will form.

-

Reaction:

.

-

-

Stir at 0 °C for 15–30 minutes to ensure complete formation of the chloroalane species.

Phase 2: Reduction

-

Dissolve the

-lactam substrate (1.0 equiv) in a minimal amount of anhydrous -

Add the substrate solution dropwise to the

suspension at 0 °C over 10–15 minutes.-

Note: Exothermic reaction; control addition rate to maintain temperature.

-

-

Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

-

Reflux: Heat the mixture to gentle reflux for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (stain with Ninhydrin or KMnO4; UV might be weak) or GC-MS.[1] Look for disappearance of the amide carbonyl stretch (~1760-1780 cm⁻¹) in IR if available.

-

Phase 3: Workup & Isolation

Standard Fieser workup is NOT recommended due to the amphoteric nature of the azetidine and potential solubility in water.

-

Cool the reaction mixture to 0 °C .

-

Quench: Carefully add Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution dropwise.

-

Why: Tartrate complexes aluminum salts, preventing emulsion formation and allowing clean phase separation.

-

-

Stir vigorously at RT for 30–60 minutes until two clear layers appear.

-

Extraction: Separate the organic layer. Extract the aqueous layer 3x with

(or DCM if solubility is an issue). -

Acid-Base Purification (Optional but Recommended):

-

Extract combined organics with 1M HCl (The basic azetidine goes into water).

-

Wash the aqueous acidic layer with ether (removes non-basic impurities).

-

Basify the aqueous layer to pH > 12 using 4M NaOH or KOH pellets (keep cool).

-

Extract the free amine back into

or DCM (3x).

-

-

Drying: Dry combined organics over anhydrous

or -

Concentration: Carefully remove solvent under reduced pressure.

-

Warning: 3,3-difluoro-2-methylazetidine is likely volatile .[1] Do not use high vacuum or excessive heat. Distillation is preferred over rotary evaporation for final isolation.

-

-

Storage: Store as the Hydrochloride salt (precipitate with HCl in ether) for stability.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product Volatility | Avoid rotary evaporation. Isolate as HCl salt immediately. |

| Defluorination | Reducing agent too strong | Ensure 1:1 ratio of |

| Ring Opening | Hydrolysis during workup | Use Rochelle's salt. Avoid prolonged exposure to strong acid/base if not needed. |

| Incomplete Rxn | Steric hindrance | Increase reflux time up to 12h. Ensure anhydrous conditions. |

Workflow Diagram

Caption: Operational workflow for the reduction of fluorinated beta-lactams.

References

-

Van Brabandt, W., & De Kimpe, N. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(13), 2039–2042.

- Key Source: Establishes the monochlorohydroalane protocol for this specific transform

-

Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012).[5] Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.[1][5] Arkivoc, 2012(5), 6-15.[1][5] [1]

- Context: Discusses related fluorin

-

ChemScene. (n.d.). Product Data: 3,3-Difluoro-2-methylazetidine hydrochloride.[1]

- Verification: Confirms the existence and naming convention of the target product.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Background: General mechanisms for amide reduction and safety protocols.

Application Note: Reagents and Protocols for the N-Functionalization of 3,3-Difluoro-2-methylazetidine

Executive Summary

3,3-Difluoro-2-methylazetidine is a highly sought-after building block in modern drug discovery, frequently utilized to improve the pharmacokinetic profiles of small molecules. However, the unique stereoelectronic properties of this scaffold present distinct synthetic challenges. This application note provides medicinal chemists and process scientists with a comprehensive, causally-driven guide to selecting the appropriate reagents and executing robust protocols for the N-functionalization (acylation, alkylation, and arylation) of this hindered, electron-deficient amine.

Physicochemical Profiling & Mechanistic Causality

To design effective functionalization protocols, one must first understand the intrinsic reactivity of the substrate. The behavior of 3,3-difluoro-2-methylazetidine is governed by two primary structural features:

-

Electronic Deactivation (The Fluorine Effect): The incorporation of a gem-difluoro group at the C3 position exerts a profound electron-withdrawing inductive effect. While unsubstituted azetidine is highly basic (pKa ~10.4), the 3,3-difluoro substitution depresses the pKa of the amine to approximately 5.47–7.06[1]. This dramatic reduction in basicity directly translates to attenuated nucleophilicity[2], rendering standard coupling conditions sluggish or entirely ineffective.

-

Steric Hindrance (The C2-Methyl Effect): The methyl group at the C2 position introduces a chiral center (often utilized as the (S)- or (R)-enantiomer) and creates significant steric bulk immediately adjacent to the reactive nitrogen[3].

Causality in Reagent Selection: Because the nitrogen is both a poor nucleophile and sterically shielded, traditional reagents like EDC/HOBt (for acylation) or unactivated alkyl halides (for alkylation) fail to provide acceptable yields. Successful functionalization requires highly electrophilic activated intermediates (e.g., HOAt esters generated via HATU) or transition-metal catalysis with sterically accommodating ligands (e.g., RuPhos)[4].

Strategic Reagent Selection

The following table summarizes the optimized reagent combinations required to overcome the stereoelectronic deactivation of 3,3-difluoro-2-methylazetidine.

| Functionalization Type | Recommended Reagents | Mechanistic Rationale | Typical Yields |

| N-Acylation | HATU, DIPEA, DMF | HATU generates a highly reactive HOAt ester, overcoming both the reduced nucleophilicity and steric bulk at C2. | 75–90% |

| Reductive Amination | NaBH(OAc)₃, AcOH, DCE | A mild hydride source that selectively reduces the transient iminium ion without reducing the aldehyde; avoids over-alkylation. | 65–85% |

| N-Arylation | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | The flexible RuPhos ligand accommodates the steric bulk of the C2-methyl group during the reductive elimination step. | 50–80% |

| N-Sulfonylation | R-SO₂Cl, DMAP, DCM | DMAP acts as a nucleophilic catalyst to form a highly electrophilic sulfonylpyridinium intermediate. | 70–95% |

Workflow Visualization

Decision tree for N-functionalization of 3,3-difluoro-2-methylazetidine based on electrophile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific intermediate states, researchers can ensure the reaction is proceeding correctly despite the substrate's low reactivity.

Protocol A: HATU-Mediated N-Acylation

Use this protocol for coupling with aliphatic or aromatic carboxylic acids.

-

Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15–30 minutes.

-